N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
Description
Properties
CAS No. |
651307-42-5 |
|---|---|
Molecular Formula |
C20H29N3O2S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H29N3O2S/c21-12-3-4-14-23(15-11-17-6-1-2-7-17)26(24,25)20-9-5-8-18-16-22-13-10-19(18)20/h5,8-10,13,16-17H,1-4,6-7,11-12,14-15,21H2 |
InChI Key |
YHBDQBINZIJQON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
The isoquinoline nucleus is typically synthesized via classical methods such as the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization, which involve condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal or related precursors, followed by cyclization and aromatization steps. These methods provide the isoquinoline scaffold with functional groups amenable to further modification.
Introduction of the Sulfonamide Group at the 5-Position
The sulfonamide moiety is introduced by sulfonation of the isoquinoline ring, usually at the 5-position, followed by conversion to the sulfonyl chloride intermediate. This intermediate is then reacted with amines to form the sulfonamide linkage.
Recent advances in sulfonamide synthesis emphasize metal-free, three-component coupling reactions involving arenediazonium salts, sodium pyrosulfite (Na2S2O5), and amines, which provide efficient routes to sulfonamides under mild conditions with good functional group tolerance. For example, Jiang et al. demonstrated a method where arenediazonium tetrafluoroborates react with sodium pyrosulfite and amines to yield sulfonamides via sulfonyl radical intermediates, avoiding harsh reagents and conditions.
Sequential Amine Substitution on the Sulfonamide Nitrogen
The sulfonyl chloride intermediate is reacted sequentially with:
- 2-cyclopentylethylamine to introduce the cyclopentylethyl substituent.
- 4-aminobutylamine to introduce the 4-aminobutyl substituent.
This stepwise substitution ensures selective mono- and disubstitution on the sulfonamide nitrogen, avoiding over-alkylation or polymerization.
Purification and Characterization
Purification is typically achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Structural confirmation and purity assessment are performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
- Infrared (IR) spectroscopy to confirm sulfonamide functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoquinoline core synthesis | Pomeranz-Fritsch or Bischler-Napieralski cyclization | Isoquinoline scaffold with reactive sites |
| 2 | Sulfonation | Sulfur trioxide or chlorosulfonic acid | Isoquinoline-5-sulfonyl chloride intermediate |
| 3 | First amine substitution | 2-cyclopentylethylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
| 4 | Second amine substitution | 4-aminobutylamine, base, solvent | N-(4-aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
| 5 | Purification | Chromatography | Pure target compound |
Research Findings and Optimization Notes
- The use of sodium pyrosulfite in sulfonamide synthesis offers a green and efficient alternative to traditional sulfonyl chloride formation, reducing toxic by-products and improving atom economy.
- Metal-free catalytic conditions have been reported to facilitate sulfonamide formation with broad functional group tolerance, which is beneficial for complex molecules like this compound.
- Controlling the order of amine addition is critical to avoid side reactions and ensure the correct substitution pattern on the sulfonamide nitrogen.
- Spectroscopic data confirm the successful incorporation of both amine substituents and the integrity of the isoquinoline sulfonamide core.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Isoquinoline core synthesis | Cyclization reaction | Acid catalysis, reflux | Established methods, high yield |
| Sulfonation | Introduction of sulfonyl chloride | Chlorosulfonic acid, low temp | Requires careful control to avoid over-sulfonation |
| Amine substitution | Nucleophilic substitution on sulfonyl chloride | Room temp to mild heating, base present | Sequential addition critical |
| Purification | Chromatography | Silica gel or HPLC | Ensures removal of unreacted amines and by-products |
| Characterization | NMR, IR, MS | Standard analytical techniques | Confirms structure and purity |
Chemical Reactions Analysis
Acid-Base Reactions
The compound’s sulfonamide group () and primary amine () exhibit acid-base reactivity:
-
Protonation : Reacts with strong acids (e.g., HCl, ) to form water-soluble salts. The sulfonamide’s nitrogen acts as a weak base ().
-
Deprotonation : Treating with strong bases (e.g., NaOH) deprotonates the sulfonamide, forming a sulfonamide anion ().
Applications : Adjusting solubility for pharmaceutical formulations.
Hydrolysis
The sulfonamide bond () undergoes hydrolysis under specific conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic () | Isoquinoline-5-sulfonic acid + | Nucleophilic acyl substitution |
| Basic () | Isoquinoline-5-sulfonate + amine byproducts | Elimination-addition |
Hydrolysis rates depend on steric hindrance from the cyclopentylethyl and aminobutyl groups .
Alkylation/Acylation of the Primary Amine
The terminal group participates in nucleophilic reactions:
Example :
Applications : Tailoring pharmacokinetics by modifying polarity .
Electrophilic Aromatic Substitution
The isoquinoline core undergoes substitutions at positions 6 and 8 due to electron-rich aromaticity:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | 6-Nitroisoquinoline derivative | |
| Sulfonation | 8-Sulfoisoquinoline derivative |
Steric effects from the bulky N-substituents may reduce reaction rates .
Oxidation Reactions
-
Amine Oxidation : The group oxidizes to a nitroso () or nitro () group using or .
-
Cyclopentyl Oxidation : The cyclopentylethyl side chain undergoes ring-opening oxidation with , forming carboxylic acids .
Coordination Chemistry
The sulfonamide and amine groups act as ligands for metal ions (e.g., ):
| Metal Ion | Coordination Site | Complex Stability |
|---|---|---|
| Sulfonamide | Moderate () | |
| Primary amine | High () |
Metal complexes may enhance antibacterial or antiviral activity .
Photochemical Reactivity
Under UV light ():
-
Sulfonamide cleavage : Forms radical intermediates, leading to decomposition products.
-
Cyclopentyl isomerization : Conformational changes in the cyclopentylethyl group.
Bioconjugation Reactions
The primary amine is utilized for coupling with biomolecules:
-
Carbodiimide-mediated conjugation : Links to carboxylic acid-containing proteins (e.g., BSA) via EDC/NHS chemistry .
-
Schiff base formation : Reacts with aldehydes (e.g., glutaraldehyde) to form imine bonds .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.
- Case Study: Breast Cancer Cells (MCF-7)
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against Gram-positive and Gram-negative bacteria.
- Case Study: Antimicrobial Efficacy
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in various models.
- Case Study: Inflammation Model
Neuroprotective Properties
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.
- Case Study: Neuroprotection
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Compound Modification | Activity Type | Observed Effect |
|---|---|---|
| Addition of cyclopentyl group | Anticancer | Enhanced cytotoxicity against MCF-7 cells |
| Sulfonamide moiety | Antimicrobial | Increased efficacy against resistant strains |
Conclusion and Future Directions
This compound exhibits promising applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Further research is warranted to explore its full therapeutic potential and to develop derivatives with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
PKA Inhibitors: H-9 and H-89 Derivatives
Structural Features :
- H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide): Contains a shorter aminoethyl chain (2 carbons) on the sulfonamide nitrogen .
- H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide): Features a bulkier 4-bromocinnamyl group attached to the aminoethyl chain, enhancing selectivity for PKA .
- Target Compound: The 4-aminobutyl chain (4 carbons) and 2-cyclopentylethyl group introduce greater hydrophobicity and steric bulk compared to H-9 and H-89 .
Functional Implications :
Table 1: Comparison of PKA-Targeting Sulfonamides
Calmodulin Antagonists: Naphthalenesulfonamide Derivatives
Structural Features :
- W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide): Contains a chloro-substituted naphthalene ring and a 6-aminohexyl chain, critical for CaM binding .
- N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide: Shares a 4-aminobutyl chain with the target compound but differs in the sulfonamide core (naphthalene vs. isoquinoline) and chlorine substitution .
Functional Implications :
- Hydrophobicity : Chlorine in naphthalenesulfonamides enhances hydrophobicity, improving CaM binding . The target compound lacks chlorine but incorporates a cyclopentylethyl group, which may compensate via hydrophobic interactions .
- Selectivity: The isoquinoline core in the target compound could shift selectivity toward kinases (e.g., PKA) rather than CaM, depending on substituent interactions .
Biological Activity
N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound can be classified as an isoquinoline derivative, characterized by the presence of a sulfonamide group. Its molecular structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.43 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor progression and cell proliferation. Research indicates that isoquinoline-5-sulfonamides can act as inhibitors of protein kinases, which are crucial in regulating cell growth and survival.
- Inhibition of Protein Kinase B (PKB) : Studies have shown that isoquinoline-5-sulfonamide derivatives can inhibit PKB, a key player in the signaling pathways that promote cancer cell growth. This inhibition leads to reduced phosphorylation of downstream targets such as GSK3beta, thereby impeding tumor growth .
- CXCR4 Antagonism : Some isoquinoline derivatives exhibit antagonistic properties against the chemokine receptor CXCR4. This receptor is implicated in cancer metastasis, and its inhibition may reduce the spread of cancer cells .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have evaluated the efficacy of isoquinoline-5-sulfonamide derivatives in preclinical settings:
- Case Study 1 : A study on the use of isoquinoline derivatives in colorectal cancer models demonstrated significant tumor reduction when treated with this compound. The compound's ability to induce apoptosis was highlighted as a critical mechanism for its anticancer effects.
- Case Study 2 : Another investigation focused on breast cancer cell lines showed that this compound effectively inhibited cell proliferation and migration, further supporting its potential as an anti-metastatic agent.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide?
- Methodology : Synthesis should involve sulfonylation of the isoquinoline core followed by stepwise alkylation. Use anhydrous conditions for sulfonamide bond formation to avoid hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Confirm purity (>95%) via HPLC with UV detection at 254 nm, referencing retention times against standards .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5) and optimize stoichiometry (e.g., 1.2 equivalents of cyclopentylethylamine) to minimize side products .
Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodology : Conduct solubility assays in buffered solutions (pH 2–12) using UV-Vis spectroscopy to measure absorbance at λmax (~280 nm for sulfonamides). Stability studies require HPLC analysis over 24–72 hours at 25°C and 4°C. For ionic strength effects, use phosphate-buffered saline (PBS) and simulate physiological conditions .
- Data Interpretation : Compare degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage at sulfonamide bonds) .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodology : Combine ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to verify alkyl chain connectivity and sulfonamide geometry. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. IR spectroscopy (1600–1700 cm⁻¹ for sulfonamide S=O stretches) and high-resolution mass spectrometry (HRMS) validate molecular weight .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Methodology : Employ density functional theory (DFT) to calculate transition states and Gibbs free energy barriers for alkylation steps. Software like Gaussian or ORCA can predict regioselectivity. Validate models by comparing predicted yields with experimental results for derivatives (e.g., cyclopentyl vs. cyclohexyl substituents) .
- Integration : Use machine learning (e.g., Python-based ChemML) to correlate substituent electronic effects with reaction efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols. For inconsistent IC50 values, check assay conditions (e.g., ATP concentrations in kinase assays). Apply meta-analysis to identify confounding variables (e.g., solvent DMSO >1% may inhibit targets) .
- Case Study : If one study reports cytotoxicity while another does not, test purity via elemental analysis and confirm cell line authenticity (STR profiling) .
Q. How can researchers design experiments to probe this compound’s interaction with membrane proteins?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) in lipid bilayers. For structural insights, employ cryo-EM with nanodisc-embedded proteins. Fluorescence polarization assays (FPA) with labeled ligands quantify competitive binding .
- Controls : Include negative controls (e.g., scrambled peptides) and validate membrane integrity via confocal microscopy .
Data Analysis and Reproducibility
Q. What statistical approaches improve reproducibility in dose-response studies?
- Methodology : Apply Design of Experiments (DoE) to optimize variables (concentration, incubation time). Use ANOVA to assess inter-experimental variance and power analysis to determine sample size (n ≥ 3 biological replicates). Normalize data to internal controls (e.g., housekeeping genes) .
- Software : Prism or R (drc package) for sigmoidal curve fitting and EC50/IC50 calculation .
Q. How should conflicting crystallography data be addressed for structural analogs?
- Methodology : Re-examine crystallization conditions (e.g., PEG vs. ammonium sulfate precipitants). Compare unit cell parameters with Cambridge Structural Database entries. Use molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility in solution vs. crystal states .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in vitro?
- Guidelines : Follow OSHA standards for sulfonamide handling (gloves, fume hood). Test for endotoxins via LAL assay if used in cell cultures. Dispose of waste via incineration (≥1000°C) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
